Cas no 391863-98-2 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- AKOS001369608
- SR-01000006257-1
- SR-01000006257
- 391863-98-2
- Z26824652
- F0453-0264
- AB00667933-01
-
- Inchi: 1S/C12H10F3N3OS/c1-2-9-17-18-11(20-9)16-10(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19)
- InChI Key: YTLJSKNIAOOACM-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1CC)NC(C1C=CC=CC=1C(F)(F)F)=O
Computed Properties
- Exact Mass: 301.04966761g/mol
- Monoisotopic Mass: 301.04966761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 83.1Ų
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0453-0264-2μmol |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-98-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F0453-0264-1mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-98-2 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F0453-0264-2mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-98-2 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F0453-0264-3mg |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
391863-98-2 | 90%+ | 3mg |
$94.5 | 2023-05-17 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Introduction to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (CAS No. 391863-98-2)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, identified by its CAS number 391863-98-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of both thiadiazole and trifluoromethyl substituents in its molecular framework suggests a high degree of reactivity and functionality, making it a promising candidate for further investigation.
The thiadiazole ring is a heterocyclic structure that has been extensively studied for its biological activity. It is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral effects. In particular, derivatives of thiadiazole have shown promise in the treatment of various infectious diseases and inflammatory conditions. The incorporation of an ethyl group at the 5-position of the thiadiazole ring in this compound may enhance its solubility and bioavailability, thereby improving its pharmacokinetic profile.
The second key functional group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is the trifluoromethyl group. This substituent is well-known for its ability to modulate the electronic properties of molecules, leading to enhanced binding affinity and metabolic stability. The trifluoromethyl group can also influence the lipophilicity of the compound, which is a critical factor in determining its ability to cross biological membranes. This feature makes it particularly valuable in the design of drugs that require oral administration or topical application.
In recent years, there has been growing interest in the development of novel therapeutic agents that target bacterial resistance mechanisms. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has been investigated for its potential as an inhibitor of bacterial enzymes such as dihydrofolate reductase (DHFR). DHFR is essential for bacterial folate metabolism, and inhibitors of this enzyme have been successfully used to treat various bacterial infections. The unique combination of a thiadiazole core and a trifluoromethyl-substituted benzamide moiety in this compound may provide a novel mechanism of action against resistant bacterial strains.
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves multiple steps that require careful optimization to ensure high yield and purity. The thiadiazole ring is typically synthesized via cyclocondensation reactions between appropriate precursors. The introduction of the Ethyl
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